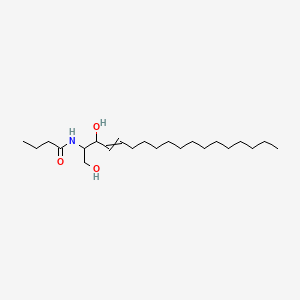
C4-ceramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C4-ceramide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides . Ceramides are a family of lipid molecules composed of sphingoid long-chain bases linked to fatty acids via amide bonds . They play crucial roles in cellular signaling and structural integrity, particularly in the skin and nervous system .
準備方法
Synthetic Routes and Reaction Conditions
C4-ceramide can be synthesized through chemical reactions involving sphingoid bases and fatty acids . The synthesis typically involves the condensation of palmitoyl-CoA and serine, catalyzed by ceramide synthase . This enzyme facilitates the addition of fatty acid chains to the sphingoid base, resulting in the formation of ceramides .
Industrial Production Methods
Industrial production of ceramides, including this compound, often involves biotechnological approaches using yeast or other microorganisms . These organisms are genetically engineered to produce ceramides through metabolic pathways that mimic natural biosynthesis . This method is considered a green alternative to traditional chemical synthesis .
化学反応の分析
Types of Reactions
C4-ceramide undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cellular signaling.
Substitution: Ceramides can undergo substitution reactions to form complex sphingolipids like sphingomyelin.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or molecular oxygen under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Enzymatic reactions involving sphingomyelin synthase are common for substitution reactions.
Major Products
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramide: Formed through reduction.
Sphingomyelin: Formed through substitution.
科学的研究の応用
C4-ceramide has diverse applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and synthesis.
Biology: Investigated for its role in cellular signaling, apoptosis, and cell differentiation.
Medicine: Explored for its potential in treating skin disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the cosmetic industry for its skin barrier-enhancing properties.
作用機序
C4-ceramide exerts its effects by modulating various cellular pathways . It acts as a second messenger in signal transduction, influencing processes like apoptosis and cell growth . This compound inhibits Akt action by promoting dephosphorylation via protein phosphatase 2A and preventing Akt translocation via PKCζ . These actions lead to alterations in cellular metabolism and stress responses .
類似化合物との比較
Similar Compounds
Sphingosine: A sphingoid base with a trans-double bond at the C4–5 position.
Dihydroceramide: An inactive precursor of ceramide with a saturated sphingoid backbone.
Phytoceramide: Contains phytosphingosine with a hydroxyl group at the C4 position.
Uniqueness of C4-ceramide
This compound is unique due to its short-chain fatty acid, which enhances its cell permeability and bioactivity . This makes it a valuable tool in research for studying ceramide functions and mechanisms .
特性
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLGIBMIAFISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[2-(Morpholin-4-yl)acetamido]-4-phenylbutanoyl}leucyl-N-[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]phenylalaninamide](/img/structure/B15286445.png)

![sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate](/img/structure/B15286461.png)
![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)
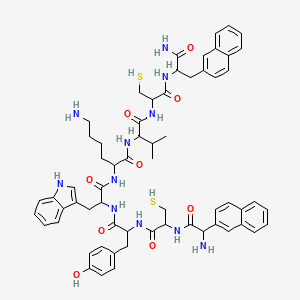
![Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B15286480.png)
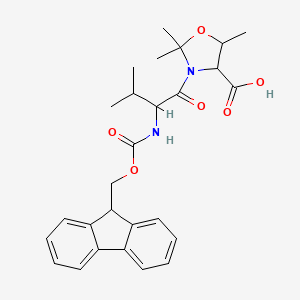
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
![Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15286514.png)
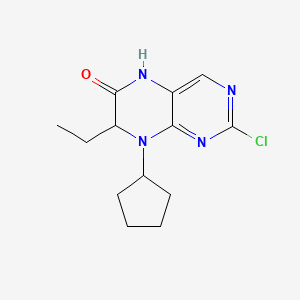


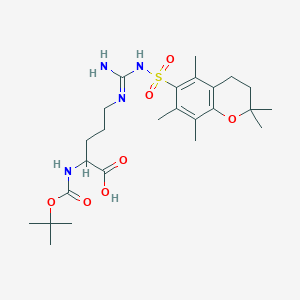
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)
